7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-14-7(5-15)4-13-8(14)3-6/h1-5H |
InChI Key |
QYZHRDSDGWCGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=C2C=O)C=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclization-Formylation Approach
A widely adopted method involves initial synthesis of 7-(trifluoromethyl)imidazo[1,2-a]pyridine followed by formylation at the 3-position. Mu et al. demonstrated this approach using:
-
Cyclization : 2-Amino-5-(trifluoromethyl)pyridine reacts with bromoacetaldehyde diethyl acetal in refluxing ethanol (78°C, 12 h) to yield 7-(trifluoromethyl)imidazo[1,2-a]pyridine.
-
Vilsmeier-Haack Formylation : The intermediate undergoes formylation using POCl₃/DMF at 0–5°C, followed by hydrolysis to install the aldehyde group (62% yield).
Key parameters:
One-Pot Metal-Free Synthesis
Chapman et al. developed an aqueous-phase method using N-propargyl pyridinium bromides:
-
Reaction : 2-Amino-5-(trifluoromethyl)pyridine reacts with propargyl bromide in water (25°C, 2 h) to form the pyridinium intermediate.
-
Cyclization : Base-mediated (K₂CO₃) cyclization at ambient temperature yields the core structure, with subsequent in situ oxidation (H₂O₂) introducing the aldehyde (55% overall yield).
Advantages include reduced metal contamination and elimination of organic solvents, though yields remain moderate compared to traditional methods.
Direct Introduction of Trifluoromethyl and Aldehyde Groups
Radical Trifluoromethylation
Recent advances employ radical chemistry for late-stage trifluoromethylation. A copper-catalyzed system using CF₃SO₂Na enables direct C–H functionalization:
Palladium-Catalyzed Carbonylative Coupling
A tandem approach simultaneously installs both substituents:
-
Coupling : 7-Bromoimidazo[1,2-a]pyridine reacts with methyl trifluoropyruvate under CO atmosphere (1 atm).
-
Oxidation : MnO₂ oxidizes the intermediate methyl ester to the aldehyde (2-step yield: 41%).
Limitations include sensitivity to CO pressure and competing side reactions at elevated temperatures.
Solvent and Catalyst Optimization
Solvent Effects on Formylation
Comparative studies reveal solvent polarity critically impacts Vilsmeier-Haack formylation efficiency:
Polar aprotic solvents stabilize the reactive iminium intermediate, enhancing electrophilic aromatic substitution at the 3-position.
Catalytic Systems for Cyclization
Copper(I) catalysts significantly improve cyclization kinetics:
Coordination of Cu⁺ to the alkyne in propargyl intermediates lowers activation energy for cyclization.
Industrial-Scale Production Considerations
While lab-scale methods dominate the literature, potential industrial adaptations include:
-
Continuous Flow Cyclization : Microreactor systems enable precise temperature control during exothermic cyclization steps, reducing decomposition.
-
Catalyst Recycling : Immobilized copper catalysts on mesoporous silica (e.g., SBA-15) show 90% retention after five batches in model reactions.
-
Waste Minimization : Aqueous workup protocols from Chapman’s method reduce organic waste by 73% compared to traditional solvent-based processes.
Analytical Characterization
Critical quality control parameters for batch release:
-
Purity : ≥99% by HPLC (C18 column, MeCN/H₂O gradient)
-
Regiochemistry : ¹⁹F NMR confirms CF₃ at 7-position (δ -62.5 ppm)
X-ray crystallography data (CCDC 1870432) confirms planar structure with intramolecular C–H⋯O hydrogen bonding between aldehyde and adjacent CF₃ group .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with amines, hydrazines, and alcohols to form imines, hydrazones, and hemiacetals, respectively.
Key Examples:
The trifluoromethyl group stabilizes intermediates through inductive effects, facilitating higher yields in hydrazone formations compared to non-fluorinated analogs .
Condensation Reactions
The aldehyde participates in Knoevenagel and Aldol condensations to form α,β-unsaturated carbonyl compounds.
Notable Findings:
-
Knoevenagel Condensation:
Reacts with active methylene compounds (e.g., malononitrile) in ethanol under basic conditions (piperidine catalyst) to yield cyanovinyl derivatives (yield: 72–89%). -
Aldol Condensation:
Forms β-hydroxy ketones when reacted with acetophenone derivatives in THF with LDA (−78°C), though yields are moderate (55–65%) due to steric hindrance from the trifluoromethyl group.
Oxidation
The aldehyde oxidizes to a carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄/H₂O, 80°C), but overoxidation of the imidazo[1,2-a]pyridine ring limits utility (yield: 48%).
Reduction
-
NaBH₄ Reduction:
Selectively reduces the aldehyde to a primary alcohol without affecting the trifluoromethyl group (yield: 92%). -
Catalytic Hydrogenation:
Pd/C in H₂ (1 atm) reduces the aldehyde to a methyl group but risks partial saturation of the pyridine ring.
Aza-Friedel–Crafts Reactions
The compound participates in three-component aza-Friedel–Crafts reactions with aldehydes and amines, catalyzed by Y(OTf)₃, to form C3-alkylated derivatives. This method avoids inert gas requirements and achieves gram-scale synthesis (yields: 65-83%) .
Mechanistic Pathway:
-
Formation of iminium ion intermediate from aldehyde and amine.
-
Electrophilic attack at the C3 position of the imidazo[1,2-a]pyridine core.
Cross-Coupling Reactions
The aldehyde directs palladium-catalyzed couplings at the C5 position of the pyridine ring:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 5-Aryl substituted derivative | 70% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 5-Aminoalkyl derivative | 68% |
Biological Activity Correlation
Derivatives from these reactions exhibit structure-dependent bioactivity:
-
Antimycobacterial Activity: Hydrazone derivatives show MIC values of 0.03–5 µM against M. tuberculosis H37Rv .
-
Anticancer Potential: C3-alkylated analogs inhibit kinases (IC₅₀: 0.2–1.8 µM) in HeLa and MCF-7 cell lines .
Stability and Reactivity Trends
-
Thermal Stability: Decomposes above 200°C, with the aldehyde group showing higher reactivity than the trifluoromethyl group.
-
pH Sensitivity: Stable in acidic conditions (pH 2–6) but undergoes hydrolysis in alkaline media (pH > 10).
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives, including 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). These compounds exhibit significant activity due to their ability to interact with bacterial targets, offering a promising avenue for the development of new anti-TB agents .
Anticancer Properties
The compound has been investigated for its anticancer potential. Imidazo[1,2-a]pyridine derivatives have shown activity against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). Structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine core can enhance potency and selectivity against cancer cells while minimizing cytotoxicity to normal cells .
Neuropharmacological Effects
Compounds within this class have been explored as potential treatments for neurodegenerative diseases. For instance, some derivatives act as serotonin 5-hydroxytryptamine (5-HT4) antagonists, which could be beneficial in managing conditions like Alzheimer's disease .
Synthesis and Optimization
The synthesis of this compound can be achieved through various methods including the aza-Friedel–Crafts reaction. Recent advancements in synthetic methodologies have improved yields and allowed for the incorporation of diverse functional groups that can enhance biological activity .
Case Study 1: Anti-Tuberculosis Activity
A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anti-TB properties. Among these, compounds with specific substitutions at the 2 and 6 positions demonstrated enhanced activity against both replicating and non-replicating Mycobacterium tuberculosis. Notably, one derivative showed an impressive minimum inhibitory concentration (MIC) of , indicating its potential as a lead compound for further development .
Case Study 2: Anticancer Screening
In a comparative study of various imidazo[1,2-a]pyridine derivatives against cancer cell lines, several compounds exhibited IC50 values significantly lower than standard chemotherapeutics. For instance, modifications to the trifluoromethyl group were found to increase selectivity towards cancer cells while reducing toxicity towards normal human cell lines .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde and related compounds:
*Estimated based on substitution of CF₃ for CH₃ in the base compound.
Key Observations:
- Lipophilicity : The trifluoromethyl group significantly enhances lipophilicity (LogP ~3.5 inferred from analogs), improving membrane permeability compared to polar nitro or methoxy derivatives .
- Aldehyde Reactivity : All analogs share the reactive aldehyde group, enabling condensation with amines to form imines (e.g., Schiff bases for antimicrobial agents) .
Biological Activity
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound notable for its trifluoromethyl group, which enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the fields of oncology and antimicrobial therapies.
- Molecular Formula : C9H6F3N2O
- Molecular Weight : 232.15 g/mol
- CAS Number : 1397206-76-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's interaction with biological systems.
Anticancer Properties
Research indicates that compounds related to imidazo[1,2-a]pyridine structures exhibit significant anticancer activities. For instance, a study on similar derivatives demonstrated that they could induce oxidative stress and senescence in cancer cells, leading to decreased cell proliferation. Specifically, the compound MRK-107, a derivative of imidazo[1,2-a]pyridine, was shown to inhibit cell growth in chronic myeloid leukemia (CML) cells by inducing oxidative stress and senescence mechanisms .
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has been explored for its antimicrobial properties. Compounds derived from this structure have shown effectiveness against various microbial strains, suggesting that this compound could potentially serve as a lead compound for developing new antimicrobial agents .
Study on Antitumor Activity
In one research study, derivatives of imidazo[1,2-a]pyridine were tested for their ability to inhibit cell proliferation across different cancer cell lines. The results indicated that these compounds could reduce cell viability significantly after prolonged exposure (72 hours), highlighting their potential as antitumor agents .
Anthelmintic Activity
Another study focused on the anthelmintic properties of imidazo[1,2-a]pyridine derivatives against the livestock parasite Haemonchus contortus. The tested compounds exhibited paralysis effects on larvae at concentrations as low as 31.25 µM, indicating their potential utility in veterinary medicine .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde?
The compound is commonly synthesized via the Vilsmeier-Haack reaction , where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are used to introduce the formyl group. For example:
Q. How is the structure of this compound confirmed experimentally?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aldehyde proton at ~10 ppm in 1H NMR) .
- IR spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) .
- X-ray crystallography : Resolves hydrogen bonding patterns and molecular packing, as seen in related imidazo[1,2-a]pyridine derivatives .
Q. What purification methods are effective for isolating this compound?
- Silica gel chromatography : Separates impurities using ethyl acetate/petroleum ether gradients .
- Recrystallization : Slow evaporation of ethyl acetate/petroleum ether (1:1) yields pure crystals .
Advanced Research Questions
Q. How can synthetic yields be optimized in the Vilsmeier-Haack reaction?
Q. How does the trifluoromethyl group influence reactivity in downstream derivatization?
- Electron-withdrawing effects : The CF₃ group directs electrophilic substitutions to specific positions, enabling regioselective reactions (e.g., Friedländer cyclocondensation to form imidazodipyridines) .
- Steric effects : The bulky CF₃ group may hinder nucleophilic attacks at the 3-carbaldehyde site, requiring optimized reaction conditions .
Q. What strategies resolve contradictions in spectroscopic data across synthetic batches?
Q. How can computational methods aid in designing derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
